The Natural Occurrence of 9-cis-Lycopene in Fruits: A Technical Guide for Researchers
The Natural Occurrence of 9-cis-Lycopene in Fruits: A Technical Guide for Researchers
Abstract
Lycopene (B16060), a lipophilic carotenoid responsible for the red color in many fruits, has garnered significant attention for its potent antioxidant properties and potential role in mitigating chronic diseases. While the all-trans isomer is the most abundant form in nature, the geometric isomer 9-cis-lycopene, along with other cis-isomers, exhibits unique biological activities and potentially greater bioavailability. This technical guide provides a comprehensive overview of the natural occurrence of 9-cis-lycopene in fruits, detailing quantitative data, standardized experimental protocols for its analysis, and insights into its molecular interactions. This document is intended to serve as a foundational resource for researchers in the fields of phytochemistry, nutrition, and pharmacology.
Introduction: The Significance of 9-cis-Lycopene
Lycopene (C₄₀H₅₆) is an acyclic tetraterpene with a long chain of conjugated double bonds, which are responsible for its antioxidant activity. In most raw fruits, lycopene is predominantly present in its most thermodynamically stable all-trans configuration. However, exposure to heat, light, and acids can induce isomerization to various cis-forms, including 9-cis-lycopene.
From a biomedical perspective, cis-isomers of lycopene are of particular interest. Despite the dietary predominance of all-trans-lycopene, cis-isomers constitute a significant portion of the total lycopene found in human serum and tissues.[1] This suggests that cis-isomers may be more readily absorbed and utilized by the body. Watermelon is a notable fruit source that contains readily available cis-isomeric lycopene.[2] The unique stereochemistry of 9-cis-lycopene may influence its interaction with biological membranes and molecular targets, potentially leading to distinct physiological effects compared to its all-trans counterpart. Understanding the natural distribution of 9-cis-lycopene in dietary sources is therefore crucial for accurately assessing its health benefits and for the development of functional foods and nutraceuticals.
Quantitative Data on 9-cis-Lycopene in Fruits
The concentration of 9-cis-lycopene in fruits is highly variable and depends on factors such as species, cultivar, ripeness, growing conditions, and post-harvest handling.[3] While the all-trans isomer is typically the most abundant, significant quantities of cis-isomers, including 9-cis-lycopene, have been reported. The following table summarizes available quantitative data for 9-cis-lycopene in selected fruits.
| Fruit | Cultivar/Variety | Tissue | 9-cis-Lycopene Content (mg/kg fresh weight) | Total Lycopene Content (mg/kg fresh weight) | Reference(s) |
| Cherry Tomato | Gardener's Delight | Pulp | ~9.3 - 9.9 | Not specified | [3] |
| Pink Guava | Not specified | Pulp | Detected | 43.4 ± 2.2 | [4] |
| Red Grapefruit | Not specified | Pulp | Detected | 54.2 ± 4.6 | [4] |
| Tomato | Various | Fruit | Detected | 7.81 - 70.17 | [5] |
Note on Data Interpretation: The quantification of lycopene isomers can be challenging, and discrepancies in reported values may arise from differences in analytical methodologies, such as the choice of HPLC column (C18 vs. C30) and detector.[6] The use of a C30 stationary phase is generally recommended for superior resolution of cis-trans isomers.[7]
Experimental Protocols for 9-cis-Lycopene Analysis
The accurate quantification of 9-cis-lycopene in fruit matrices requires a multi-step process involving extraction, chromatographic separation, and detection. The following is a generalized protocol synthesized from established methods.[8][9][10][11]
Sample Preparation and Extraction
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Homogenization: Weigh a representative sample of the fruit pulp (e.g., 5-10 g) and homogenize it with a suitable solvent system. A commonly used mixture is hexane:acetone:ethanol (2:1:1, v/v/v). To prevent oxidation of the carotenoids, the addition of an antioxidant such as butylated hydroxytoluene (BHT) is recommended.
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Liquid-Liquid Extraction: Transfer the homogenate to a separatory funnel. Add deionized water to facilitate phase separation. Shake vigorously and allow the layers to separate.
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Collection of Organic Phase: Collect the upper organic (hexane) layer, which contains the lipophilic carotenoids.
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Repeated Extraction: Repeat the extraction process with the aqueous phase to ensure complete recovery of the lycopene isomers.
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Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C) to prevent degradation.
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Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether or the initial mobile phase).
HPLC Separation and Quantification
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Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended.
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Stationary Phase: A C30 reversed-phase column is preferred for the optimal separation of lycopene isomers.
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Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
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Solvent A: Acetonitrile/Water (e.g., 9:1, v/v)
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Solvent B: Ethyl acetate (B1210297) or Methyl-tert-butyl ether
-
-
Gradient Program: A linear gradient starting with a high percentage of Solvent A and gradually increasing the proportion of Solvent B allows for the elution of different isomers. For example, an increasing concentration of mobile phase B from 0% to 100% over 15 minutes.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: Monitor the eluent using a PDA detector at the maximum absorption wavelength for lycopene, which is approximately 472 nm. The full UV-Vis spectrum (250-600 nm) should be recorded to aid in isomer identification.
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Identification: Identify 9-cis-lycopene based on its retention time and characteristic UV-Vis spectrum compared to a pure standard.
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Quantification: Quantify the concentration of 9-cis-lycopene by constructing a calibration curve using a certified standard of 9-cis-lycopene. The peak area from the chromatogram is used for calculation.
Visualization of Workflows and Pathways
Experimental Workflow for 9-cis-Lycopene Quantification
The following diagram illustrates the key steps in the analysis of 9-cis-lycopene from a fruit sample.
Lycopene's Interaction with the IGF-1 Signaling Pathway
Lycopene has been shown to interfere with the insulin-like growth factor 1 (IGF-1) signaling pathway, which is crucial in cell proliferation and survival.[12][13][14] This inhibitory effect is a key mechanism behind its potential anti-cancer properties. The diagram below outlines this interaction.
Conclusion and Future Directions
The presence of 9-cis-lycopene in various fruits, although at lower concentrations than the all-trans isomer, is of significant interest to the scientific community due to its enhanced bioavailability and distinct biological activities. This guide provides a foundational understanding of its natural occurrence and analytical methodologies.
Future research should focus on:
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Expanding the quantitative database: A more extensive survey of 9-cis-lycopene content across a wider range of fruits and cultivars is needed.
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Standardizing analytical methods: Consensus on standardized protocols for lycopene isomer analysis will improve data comparability across studies.
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Investigating isomer-specific bioactivity: Further research is required to elucidate the specific molecular mechanisms of 9-cis-lycopene and its metabolites in vivo.
A deeper understanding of the distribution and function of 9-cis-lycopene will be instrumental in developing evidence-based dietary recommendations and novel therapeutic strategies.
References
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- 7. cis-trans lycopene isomers, carotenoids, and retinol in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chalcogen.ro [chalcogen.ro]
- 10. Development and Validation of HPLC assay of Lycopene in Different Matrices, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of lycopene on insulin-like growth factor-I, IGF binding protein-3 and IGF type-I receptor in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lycopene inhibits IGF-I signal transduction and growth in normal prostate epithelial cells by decreasing DHT-modulated IGF-I production in co-cultured reactive stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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